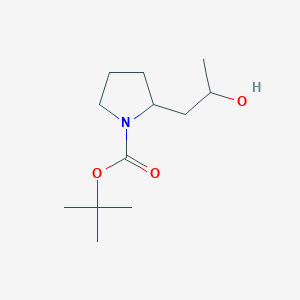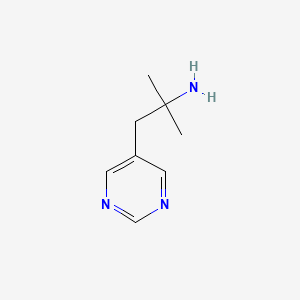![molecular formula C11H17N B13618983 Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
Methyl({[2-(propan-2-yl)phenyl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a benzylamine structure, where the benzyl group is substituted with an isopropyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(propan-2-yl)phenyl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of benzylamine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzylamine and isopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The benzylamine is first dissolved in the solvent, and the base is added to the solution. Isopropyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using solid acid catalysts or zeolites can also be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.
化学反応の分析
Types of Reactions
Methyl({[2-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
科学的研究の応用
Methyl({[2-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl({[2-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but lacking the isopropyl group.
Methiopropamine: A structurally related compound with a thiophene ring instead of a benzene ring.
Uniqueness
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
N-methyl-1-(2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3 |
InChIキー |
HIMRJOYYTNSYQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


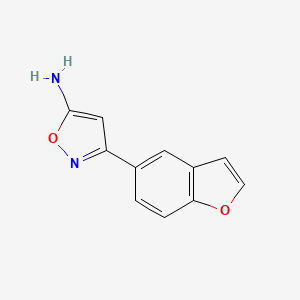
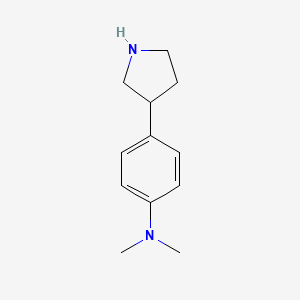
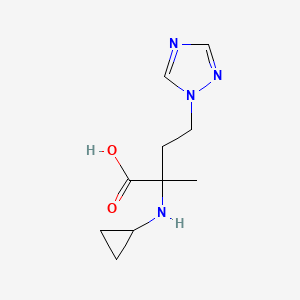
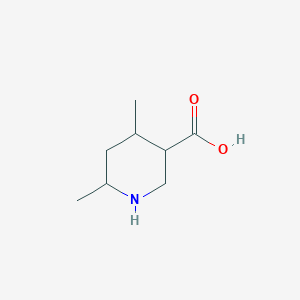
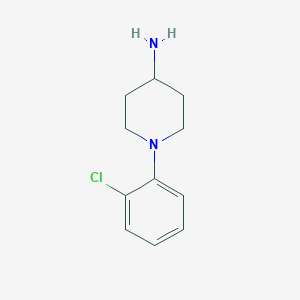
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)

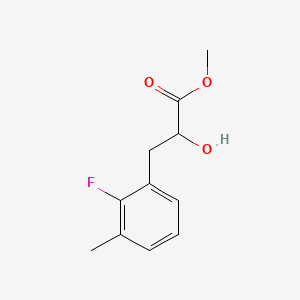
![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
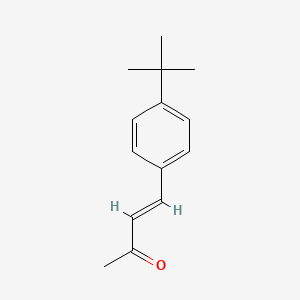
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
